molecular formula C18H18N4O3S2 B2410993 N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920164-80-3

N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2410993
CAS No.: 920164-80-3
M. Wt: 402.49
InChI Key: IGRSKVATYQWXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c23-9-8-22-13-6-3-4-11(13)16(21-18(22)25)26-10-15(24)20-17-19-12-5-1-2-7-14(12)27-17/h1-2,5,7,23H,3-4,6,8-10H2,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRSKVATYQWXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which incorporates a benzo[d]thiazole moiety and a tetrahydropyrimidine derivative. The presence of these functional groups suggests potential interactions with various biological targets.

  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, related thiazole derivatives have demonstrated AChE inhibition at micromolar concentrations .
  • Regulation of Protein Targets :
    • The compound may also modulate protein targets involved in cell signaling pathways, particularly those related to inflammation and oxidative stress. Thiazole derivatives have been noted for their ability to ameliorate oxidative damage and inhibit amyloid-beta aggregation .

In Vitro Studies

Activity Concentration Effect Reference
AChE Inhibition10 μM44.9% inhibition
BuChE Inhibition10 μM42.66% inhibition
IL-1β Release Inhibition10 μM77% inhibition
Tau Protein Interaction14 nMTau inhibition

In Vivo Studies

In vivo studies have shown that thiazole derivatives can significantly reduce amyloid burden and neuroinflammation in animal models of Alzheimer's disease. For example, alkyl-thiazolium compounds have been reported to attenuate cognitive decline in mice by reducing oxidative stress markers .

Case Studies

  • Alzheimer’s Disease Models :
    • A study involving a related thiazole compound demonstrated significant cognitive improvements in mice subjected to amyloid-beta challenges. The treatment led to a marked reduction in neuroinflammation and amyloid plaque deposition .
  • Anti-mycobacterial Activity :
    • Research on benzo[d]thiazol-2-yl derivatives has revealed promising anti-mycobacterial properties. These compounds were found to inhibit the growth of Mycobacterium tuberculosis in vitro, suggesting potential for developing new anti-tuberculosis agents .

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured at each stage?

The synthesis involves multi-step protocols, typically starting with the formation of the pyrimidine core, followed by thioether linkage formation and final acylation. Critical steps include:

  • Cyclization : Formation of the 2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one core under reflux with a base (e.g., triethylamine) in dimethylformamide (DMF) .
  • Thiolation : Introduction of the thioacetamide group via nucleophilic substitution, requiring anhydrous conditions and inert atmosphere .
  • Acylation : Coupling with benzo[d]thiazol-2-amine using carbodiimide-based coupling agents .
    Purity Assurance : Reaction progress is monitored via thin-layer chromatography (TLC; Rf tracking) and high-performance liquid chromatography (HPLC). Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic methods confirm structural integrity, and what spectral markers are critical?

  • NMR Spectroscopy :
    • ¹H NMR : Look for the benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm), cyclopenta[d]pyrimidine protons (δ 2.8–3.5 ppm for CH₂ groups), and hydroxyethyl proton signals (δ 3.6–4.2 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and thioamide linkages (C-S at ~120 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) must match the theoretical molecular weight (±2 Da). Fragmentation patterns should validate the thioether and acetamide bonds .

Advanced Research Questions

Q. How do solvent polarity and temperature variations impact acylation yield and selectivity?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, improving coupling efficiency. Non-polar solvents (THF) may reduce side reactions but slow kinetics .
  • Temperature : Optimal acylation occurs at 50–60°C. Higher temperatures (>70°C) risk decomposition of the hydroxyethyl group, while lower temperatures (<40°C) prolong reaction time .
    Methodological Tip : Use a solvent screen (DMF, acetonitrile, dichloromethane) paired with differential scanning calorimetry (DSC) to identify ideal conditions .

Q. How should researchers resolve conflicting NMR and MS data in structural elucidation?

  • Step 1 : Re-run NMR under deuterated solvents (e.g., DMSO-d₆) to exclude solvent artifacts.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic regions .
  • Step 3 : Validate via high-resolution MS (HRMS) to distinguish isobaric fragments. For example, a mass shift of 32 Da may indicate sulfur vs. oxygen substitution .
  • Contingency : If ambiguity persists, synthesize a derivative (e.g., methylated analog) and compare spectral data .

Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition potential?

  • Assay Selection :
    • Kinase-Glo® Luminescent Assay : Measures ATP depletion to quantify inhibition of kinases like EGFR or CDK2, which share structural motifs with the compound’s pyrimidine core .
    • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring protein stability shifts post-treatment .
      Protocol Notes : Use recombinant kinases and include positive controls (e.g., staurosporine). IC₅₀ values should be triplicated to assess reproducibility .

Q. How can computational methods guide the optimization of this compound’s bioavailability?

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation of the thiophene ring) .
  • LogP Prediction : Use software like MarvinSketch to calculate partition coefficients. A LogP <5 is ideal for oral bioavailability; if higher, introduce polar groups (e.g., -OH, -COOH) .
  • Docking Studies : Target the ATP-binding pocket of kinases using AutoDock Vina. Prioritize compounds with hydrogen bonds to hinge regions (e.g., backbone NH of Met793 in EGFR) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across cell lines?

  • Hypothesis Testing :
    • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-target interactions .
    • Metabolic Differences : Compare activity in hepatocyte models (e.g., HepG2 vs. primary hepatocytes) to assess CYP450-mediated inactivation .
      Resolution : Use CRISPR-edited isogenic cell lines to isolate variables (e.g., p53 status) influencing response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.